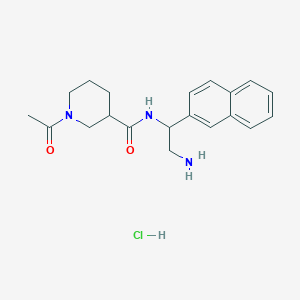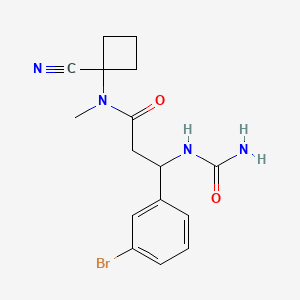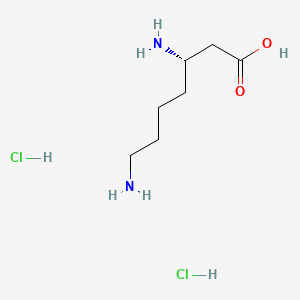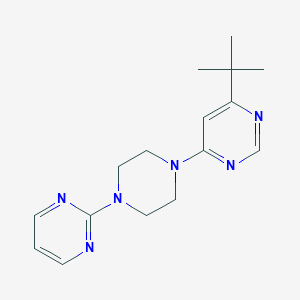
4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine involves the inhibition of kinase activity. This compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine have been extensively studied. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine in lab experiments include its potent kinase inhibitory activity, its ability to inhibit cell proliferation and survival, and its potential therapeutic applications for cancer and autoimmune disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine. These include:
1. Further studies to determine the safety and efficacy of this compound in animal models and clinical trials.
2. Development of new derivatives of this compound with improved potency and selectivity for specific kinases.
3. Investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders.
4. Study of the mechanism of action of this compound and its effects on downstream signaling pathways.
5. Investigation of the potential use of this compound in other diseases, such as cardiovascular disease and neurological disorders.
Conclusion
In conclusion, 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its potent kinase inhibitory activity and ability to inhibit cell proliferation and survival make it a potential therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine its safety and efficacy in animal models and clinical trials, and to develop new derivatives with improved potency and selectivity.
Synthesemethoden
The synthesis of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine involves the reaction of tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl) piperazine-1-carboxylate with 2-aminopyrimidine in the presence of a base. The reaction is carried out in a solvent such as DMF or DMSO, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of various kinases, including FLT3, JAK2, and CSF1R. These kinases are involved in the development and progression of various diseases, including cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
4-tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-16(2,3)13-11-14(20-12-19-13)21-7-9-22(10-8-21)15-17-5-4-6-18-15/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQJEJOJTQIGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)
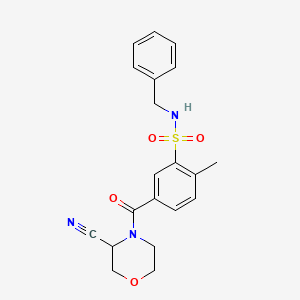
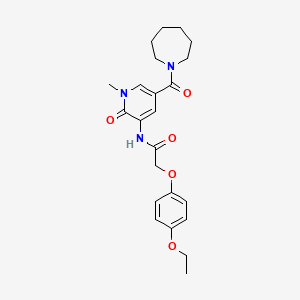
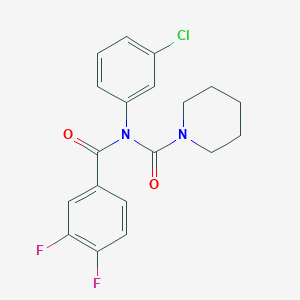
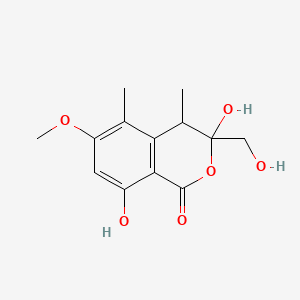
![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)
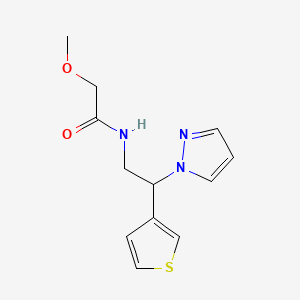
![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)
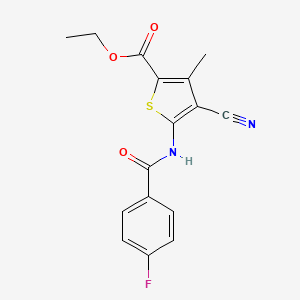
![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)
![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)
